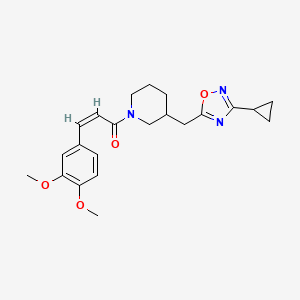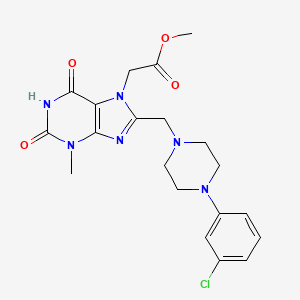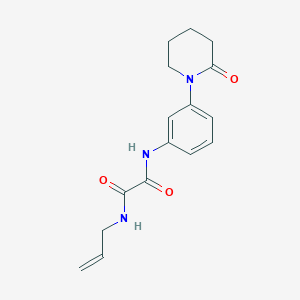
(2S)-2-(Oxan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Oxan-3-yl)propanoic acid is a chemical compound used in scientific research. It is also known as homoserine lactone and is a member of the lactone family. It is a colorless, water-soluble substance that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
(2S)-2-(Oxan-3-yl)propanoic acid works by interfering with the quorum sensing process in bacteria. It can either mimic or block the signaling molecules produced by bacteria, thereby disrupting their ability to communicate with each other. This disruption can lead to changes in gene expression, virulence, and biofilm formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific bacteria being studied. In general, it has been shown to inhibit biofilm formation, reduce virulence, and increase susceptibility to antibiotics in various bacterial species.
Advantages and Limitations for Lab Experiments
(2S)-2-(Oxan-3-yl)propanoic acid has several advantages for use in lab experiments. It is a synthetic analog of a naturally occurring signaling molecule, which allows for precise control over the experimental conditions. It is also stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using this compound is that it may not accurately mimic the natural signaling molecules produced by bacteria in vivo.
Future Directions
There are several future directions for research on (2S)-2-(Oxan-3-yl)propanoic acid. One area of interest is the development of new analogs that can more effectively disrupt quorum sensing in bacteria. Another direction is the study of the effects of this compound on different bacterial species and in different environments. Additionally, there is potential for the use of this compound in the development of new antibacterial therapies.
Synthesis Methods
The synthesis of (2S)-2-(Oxan-3-yl)propanoic acid is a multistep process that involves the reaction of L-homoserine lactone with acetic anhydride. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
(2S)-2-(Oxan-3-yl)propanoic acid is widely used in scientific research as a tool to study bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other through the production and detection of signaling molecules. Homoserine lactones are one of the most common signaling molecules used by Gram-negative bacteria. This compound is a synthetic analog of homoserine lactone and can be used to disrupt or mimic the signaling process.
properties
IUPAC Name |
(2S)-2-(oxan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOSQLLYSAPJQ-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)
![bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide](/img/structure/B2825028.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2825033.png)



![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)



